molecular formula C21H16N2O2S B4662808 N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(thiophen-2-yl)acetamide

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B4662808
M. Wt: 360.4 g/mol
InChI Key: CQATWWRVWUXSDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-Diphenyl-1,3-oxazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-oxazole core substituted with two phenyl groups at the 4- and 5-positions. The acetamide side chain is functionalized with a thiophen-2-yl moiety, imparting unique electronic and steric properties.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-18(14-17-12-7-13-26-17)22-21-23-19(15-8-3-1-4-9-15)20(25-21)16-10-5-2-6-11-16/h1-13H,14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQATWWRVWUXSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)CC3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

a) Oxazole vs. Thiazole/Benzothiazole Derivatives
  • N-(4,5-Diphenyl-1,3-oxazol-2-yl)-4-fluorobenzamide (Y021-0632): This analog replaces the thiophen-2-yl acetamide group with a 4-fluorobenzamide moiety.
  • Benzothiazole Derivatives (EP3348550A1) :
    Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide feature a benzothiazole core instead of oxazole. The benzothiazole scaffold is associated with improved ATP-binding affinity in kinase inhibition, as seen in tyrosine kinase inhibitors .
b) Thiophene vs. Sulfur-Containing Moieties
  • 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (5999-26-8): This compound substitutes the thiophen-2-yl group with a sulfanyl (-S-) linker and a 4-methoxyphenyl acetamide.
  • Thiophene Scaffold Derivatives (): Compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(isoxazolo[3,4-b]pyridin-3-ylamino)acetamide retain the thiophene moiety but incorporate fused cycloalkane rings, which could influence bioavailability and cytotoxicity profiles .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The thiophen-2-yl group in the target compound may confer moderate lipophilicity (logP ~3.5), enhancing membrane permeability compared to polar sulfanyl analogs (e.g., 5999-26-8) .
  • Metabolic Stability : The oxazole core is generally resistant to oxidative metabolism, whereas benzothiazole derivatives (EP3348550A1) with electron-deficient trifluoromethyl groups exhibit prolonged half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(thiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.